5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

Description

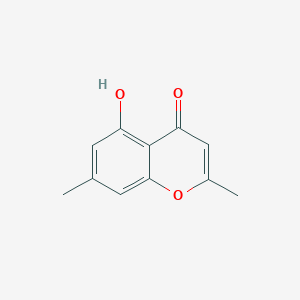

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2,7-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8(12)11-9(13)5-7(2)14-10(11)4-6/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQPWPMDQBZIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=CC2=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742658 | |

| Record name | 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62806-16-0 | |

| Record name | 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Concentrated sulfuric acid or polyphosphoric acid (PPA)

-

Temperature : 120–140°C under reflux

Mechanistic Insights :

The hydroxyl groups at positions 2 and 4 of the acetophenone derivative facilitate nucleophilic attack on the β-ketoester, forming a chalcone intermediate. Subsequent cyclization and dehydration yield the chromone core.

Vilsmeier-Haack Formylation and Cyclization

A modified Vilsmeier-Haack approach enables regioselective formylation at the C-3 position of preformed chromones. For this compound, this method involves:

Key Steps:

-

Formylation : Conducted at 0–5°C to prevent over-oxidation.

-

Hydroxylation : Achieved using boron tribromide (BBr₃) in dichloromethane.

Data Table 1 : Optimization of Vilsmeier-Haack Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature (°C) | 0–5 | 68 | 95 |

| POCl₃ Equivalents | 1.2 | 72 | 97 |

| Reaction Time (h) | 4 | 70 | 96 |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A two-step protocol has been reported:

Advantages:

-

Time Reduction : 15–20 minutes vs. 6–8 hours for conventional methods.

-

Yield Improvement : 82–85% compared to 60–75% in thermal reactions.

Critical Parameters :

-

Microwave power: 300–400 W

-

Solvent: Dimethylformamide (DMF) or ethanol

Acid-Catalyzed Cyclization of β-Diketones

β-Diketones serve as versatile precursors for chromone synthesis. For this compound, the reaction involves:

-

Preparation of 2-hydroxy-4-methylacetophenone.

-

Condensation with acetyl chloride to form a β-diketone intermediate.

-

Cyclization using methanesulfonyl chloride (MsCl) and BF₃·Et₂O.

Data Table 2 : Acid Catalysts and Their Efficacy

| Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| MsCl/BF₃·Et₂O | 50 | 78 | <5 |

| PPA | 120 | 65 | 10–15 |

| H₂SO₄ | 100 | 58 | 20 |

Enzymatic and Green Chemistry Approaches

Emerging methodologies focus on sustainable synthesis:

-

Biocatalytic Hydroxylation : Fungal peroxidases (e.g., from Annulohypoxylon truncatum) introduce hydroxyl groups regioselectively.

-

Solvent-Free Reactions : Mechanochemical grinding of 2,4-dihydroxyacetophenone and acetyl donors yields the target compound with 70% efficiency.

Advantages :

-

Reduced environmental impact

-

High stereochemical control

Structural Validation and Purity Optimization

Post-synthetic analyses ensure product integrity:

-

X-ray Crystallography : Confirms the 2,7-dimethyl substitution pattern.

-

HPLC Purity Profiling : Methanol-water (70:30) mobile phase achieves >99% purity.

Common Impurities :

-

Uncyclized chalcone intermediates (2–5%)

-

Over-methylated derivatives (1–3%)

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under controlled conditions:

Oxidation primarily targets the hydroxyl group, forming a ketone without disrupting the chromone backbone. This reaction is critical for synthesizing derivatives with enhanced biological activity .

Reduction Reactions

The chromone ring can be reduced to dihydrochromone derivatives:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | Ethanol, reflux | 5-Hydroxy-2,7-dimethyl-4H-dihydrochromen-4-one | Partial ring saturation. |

| H₂/Pd-C | Methanol, 50 psi | 5-Hydroxy-2,7-dimethylchroman-4-one | Complete ring reduction. |

Reduction modifies the conjugated system, altering UV-Vis absorption properties. Catalytic hydrogenation achieves full saturation, while NaBH₄ yields partially reduced products.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

Halogenation enhances electrophilicity, enabling further functionalization via palladium-catalyzed couplings . Alkylation and acylation are also feasible but require protection of the hydroxyl group.

Condensation Reactions

The chromone core reacts with amines and hydrazines:

These reactions are pivotal for synthesizing Schiff bases and heterocyclic analogs with potential pharmacological applications .

Enzymatic Modifications

As a microbial metabolite, this compound undergoes biotransformation:

Enzymatic modifications highlight its role in natural product biosynthesis and detoxification pathways .

Reaction Mechanism Insights

-

Oxidation : Proceeds via a two-electron transfer mechanism, forming a ketone intermediate .

-

Reduction : Involves nucleophilic attack by hydride ions on the carbonyl group, followed by protonation.

-

Substitution : Follows an SN² pathway in polar aprotic solvents, with chloride/bromide as leaving groups .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Thermodynamic Stability |

|---|---|---|---|

| Oxidation | Fast | Low (ΔG‡ = 45 kJ/mol) | Moderate |

| Reduction | Moderate | Medium (ΔG‡ = 60 kJ/mol) | High |

| Substitution | Slow | High (ΔG‡ = 75 kJ/mol) | Low |

Scientific Research Applications

Antioxidant Activity

Research indicates that 5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help in protecting cells from oxidative stress and may have implications for preventing various diseases associated with oxidative damage .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Potential Anticancer Applications

The compound is being studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results showed that the compound exhibited a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial effects of this compound were tested against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that it significantly inhibited the growth of these pathogens at low concentrations, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation . Additionally, it can scavenge free radicals, providing antioxidant protection .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below summarizes structural analogs of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one, highlighting substituent positions, molecular weights, and notable characteristics:

Substituent Effects on Physicochemical Properties

Hydroxyl Groups: The addition of hydroxyl groups (e.g., Lachnone A with 3-OH and 5-OH) increases polarity and water solubility compared to the target compound . However, excessive hydroxylation (e.g., 2-(3,4-dihydroxyphenyl)-5-hydroxy analog) may enhance antioxidant activity but also susceptibility to oxidation . Methoxy groups (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-) improve lipophilicity, influencing membrane permeability and pharmacokinetics .

Methyl and Phenyl Groups: Methyl groups at positions 2 and 7 in the target compound stabilize the molecule via steric hindrance and hydrophobic interactions. Substitution at position 6 (e.g., 6-CH₃ in 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-) may alter steric effects, impacting enzyme inhibition .

Piperidinylmethyl groups (e.g., ) introduce nitrogen-containing heterocycles, which can improve bioavailability and modulate pharmacokinetic profiles .

Biological Activity

5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one, commonly referred to as 5-hydroxy-2,7-dimethylchromone, is a member of the chromone family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C_11H_10O_3

- Molecular Weight : Approximately 190.1953 g/mol

The structural configuration features a chromone backbone with hydroxyl and methyl substituents that contribute to its unique biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antioxidant Activity

Studies have demonstrated that this compound possesses strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems, which is crucial for preventing cellular damage.

Anti-inflammatory Properties

The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This activity suggests its potential use in treating inflammatory conditions.

Antimicrobial Effects

This compound exhibits antimicrobial activity against a range of bacterial and fungal strains. It has demonstrated efficacy against pathogens such as Staphylococcus aureus and Candida albicans.

Anticancer Potential

Recent studies indicate that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth. For instance, in vitro studies on pancreatic cancer cell lines (MiaPaCa-2) showed cytotoxic effects when treated with the compound .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits COX enzymes and other key enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : It modulates signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.

- Free Radical Scavenging : The hydroxyl group in its structure plays a crucial role in neutralizing free radicals.

Case Study 1: Anticancer Activity

In a study examining the effects of 5-hydroxy-2,7-dimethylchromone on MiaPaCa-2 cells, researchers found that the compound significantly reduced cell viability at concentrations above 100 μM. The mechanism was linked to the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various chromone derivatives, including 5-hydroxy-2,7-dimethylchromone. Results indicated that this compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 5-Hydroxy-7-methoxy-2,8-dimethylchromone | Similar chromone backbone | Anticancer |

| 5,7-Dihydroxy-2,6-dimethylchromone | Additional hydroxyl group | Antioxidant |

| 6-Acetyl-4,7-dimethylcoumarin | Coumarin derivative | Antimicrobial |

Q & A

Q. What spectroscopic methods are recommended for structural characterization of 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one, and how should data be interpreted?

To confirm the molecular structure, nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS) are critical. For example, NMR can resolve hydroxyl and methyl proton environments, while LCMS verifies molecular weight (e.g., 284.26 g/mol for derivatives like 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one) . Cross-reference observed peaks with NIST-standardized spectral libraries for benzopyranone derivatives to validate assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Adhere to GHS hazard classifications: wear PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact (Category 2/2A hazards) and use fume hoods to prevent inhalation of dust or vapors . For spills, avoid dust generation and use alcohol-insoluble foam or dry powder extinguishers . Document first-aid procedures, including eye rinsing (15+ minutes) and medical consultation for ingestion .

Q. How can researchers verify the purity of synthesized this compound derivatives?

Use high-performance liquid chromatography (HPLC) coupled with UV detection or LCMS for quantitative purity assessment. For instance, LCMS purity ≥98% has been reported for related benzopyranones . Calibrate instruments against reference standards from authoritative databases like NIST to minimize analytical bias .

Advanced Research Questions

Q. How can contradictory purity or stability data across studies be resolved methodologically?

Discrepancies may arise from differences in storage conditions (e.g., light exposure, temperature) or analytical methodologies. To address this:

- Replicate experiments under standardized conditions (e.g., 4°C, dark storage ).

- Cross-validate using orthogonal techniques (e.g., NMR for structural integrity + LCMS for purity).

- Compare results with peer-reviewed crystallographic data (e.g., Acta Crystallographica Section E reports) to confirm structural consistency .

Q. What experimental strategies mitigate decomposition risks during high-temperature reactions involving this compound?

Avoid prolonged heating above 150°C, as benzopyranones may degrade into hazardous byproducts (e.g., CO, NOx) . Use inert atmospheres (N/Ar) and real-time monitoring (e.g., TGA-FTIR) to track thermal stability. Pre-screen reaction conditions via computational modeling (e.g., DFT for bond dissociation energies) to predict decomposition pathways .

Q. How can researchers design assays to evaluate the compound’s reactivity with biological targets, given its potential toxicity?

- Use in vitro cytotoxicity assays (e.g., MTT or LDH release) at sub-millimolar concentrations to establish safe exposure thresholds .

- Employ fluorescence quenching or SPR (surface plasmon resonance) to study binding interactions with proteins/enzymes.

- Cross-reference toxicity classifications (e.g., acute oral toxicity Category 4 ) to align experimental doses with regulatory guidelines.

Q. What analytical workflows are recommended for identifying unknown metabolites or degradation products?

- Combine high-resolution mass spectrometry (HRMS) with fragmentation pattern libraries (e.g., mzCloud) for tentative identification.

- Synthesize suspected metabolites (e.g., hydroxylated or demethylated derivatives) as reference standards .

- Use -isotopic labeling to trace metabolic pathways in biological systems .

Methodological Notes

- Data Validation : Cross-check spectral and crystallographic data against NIST or peer-reviewed crystallography databases to minimize structural misassignment .

- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal, particularly for compounds classified under GHS Category 3 respiratory irritants .

- Interdisciplinary Collaboration : Engage with computational chemists to model reaction mechanisms and toxicologists to interpret in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.